Ethanol-d

Catalog No.
S1488792
CAS No.
925-93-9
M.F
C2H6O
M. Wt
47.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanol-d

CAS Number

925-93-9

Product Name

Ethanol-d

IUPAC Name

deuteriooxyethane

Molecular Formula

C2H6O

Molecular Weight

47.07 g/mol

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i3D

InChI Key

LFQSCWFLJHTTHZ-WFVSFCRTSA-N

SMILES

CCO

Synonyms

Ethyl Alcohol-d; Alcohol-d; Alcohol-d Anhydrous; Algrain-d; Anhydrol-d; Bioethanol-d; Black Warrant-d; CDA 19-d; Denatured Alcohol-d; Denatured Ethanol-d; Desinfektol EL-d; Esumiru WK 88-d; Ethicap-d; Ethyl Hydrate-d; Ethyl Hydroxide-d; Germ-X-d; Hin

Canonical SMILES

CCO

Isomeric SMILES

[2H]OCC

Applications of Ethanol-d in Scientific Research

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Ethanol-d is a common solvent used in NMR spectroscopy due to its several advantages:

  • Reduced signal interference: The presence of deuterium atoms in ethanol-d eliminates the strong signal from hydrogen protons (H) in the solvent, allowing researchers to clearly observe the signals from the sample being studied. This is crucial for accurately identifying and characterizing the sample's molecules .
  • Lock signal: Ethanol-d can be used as a "lock solvent" in NMR experiments. The deuterium lock signal helps maintain the stability of the magnetic field, improving the accuracy and reproducibility of the measurements .

Isotope Labeling and Tracing Experiments:

The presence of deuterium in ethanol-d allows researchers to label specific positions in a molecule for studying its fate and interactions within a system. This technique, known as isotope labeling, is widely used in various fields, including:

  • Metabolism studies: By incorporating ethanol-d into a molecule of interest, scientists can track its metabolic pathway within an organism and understand how it is converted into other compounds .
  • Protein-ligand interactions: Deuterium labeling of specific amino acids in a protein can help researchers study how it interacts with other molecules, such as drugs or substrates .

Synthesis of Deuterated Compounds:

Ethanol-d can be used as a starting material for the synthesis of other deuterated compounds. These compounds are valuable in various research areas because they offer advantages like:

  • Reduced signal overlap in NMR: Similar to ethanol-d, other deuterated compounds can eliminate strong signals from hydrogen atoms in complex mixtures, improving the clarity of NMR spectra .
  • Studying kinetic isotope effects: Deuterium substitution can alter the rates of chemical reactions, allowing researchers to investigate the mechanisms and dynamics of these reactions through kinetic isotope effects .

Other Applications:

Beyond the mentioned applications, ethanol-d can be used in various other areas of scientific research, including:

  • Calibration standards in analytical techniques: Due to its well-defined properties, ethanol-d can be used as a reference standard for other analytical techniques, such as mass spectrometry .
  • Studying solvent effects on reactions: By comparing reactions conducted in ethanol-d and regular ethanol, researchers can gain insights into the role of solvent interactions in chemical processes .

Ethanol-d, also known as deuterated ethanol, is a stable isotopic variant of ethanol where one or more hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. The molecular formula for ethanol-d is C2H5ODC_2H_5OD or C2D5OHC_2D_5OH, depending on the specific substitution. Deuterium has unique physical and chemical properties due to its greater mass compared to regular hydrogen, which can influence the behavior of the compound in various applications, particularly in studies involving nuclear magnetic resonance spectroscopy and isotopic labeling.

  • Flammability: Flammable liquid similar to ethanol. Flash point around 13 °C [].
  • Toxicity: Less toxic than regular ethanol due to the lower reactivity of the C-D bond. However, ingestion can still cause intoxication effects [].
  • Safety Precautions: Handle with standard laboratory precautions for flammable liquids. Avoid inhalation, ingestion, and contact with skin and eyes.
As regular ethanol, with some differences due to the presence of deuterium. Key reactions include:

  • Combustion: The complete combustion of ethanol-d produces carbon dioxide and water, similar to regular ethanol:
    C2D5OH+3O22CO2+3H2OC_2D_5OH+3O_2\rightarrow 2CO_2+3H_2O
  • Dehydration: When heated with concentrated sulfuric acid, ethanol-d can dehydrate to form ethylene-d:
    C2D5OHH2SO4C2D4+H2OC_2D_5OH\xrightarrow{H_2SO_4}C_2D_4+H_2O
  • Reaction with Sodium: Ethanol-d reacts with sodium metal to produce sodium ethoxide and deuterium gas:
    2Na+2C2D5OH2C2D5ONa+H22Na+2C_2D_5OH\rightarrow 2C_2D_5ONa+H_2

These reactions illustrate how the presence of deuterium affects the reaction kinetics and mechanisms compared to regular ethanol.

Ethanol-d is primarily used in biological studies as a tracer or labeling agent due to its isotopic properties. It can be metabolized similarly to regular ethanol in biological systems, but studies have shown that the metabolic pathways may differ slightly due to kinetic isotope effects. For instance, enzymes that metabolize ethanol may show altered activity when interacting with ethanol-d compared to its non-deuterated counterpart. This property is particularly useful in pharmacokinetics and metabolic research.

Ethanol-d can be synthesized through several methods:

  • Hydrogen Exchange: One common method involves exchanging hydrogen atoms in regular ethanol with deuterium gas under specific conditions, often using catalysts.
  • Fermentation: Deuterated glucose can be fermented using yeast strains that convert glucose into ethanol-d through anaerobic respiration.
  • Chemical Synthesis: Ethylene can be reacted with deuterated water (D₂O) in the presence of an acid catalyst to produce ethanol-d through hydration:
    C2H4+D2OC2D5OHC_2H_4+D_2O\rightarrow C_2D_5OH

Ethanol-d has several significant applications:

  • Nuclear Magnetic Resonance Spectroscopy: It is widely used as a solvent in NMR spectroscopy because it provides a clear spectrum without interfering signals from protons.
  • Metabolic Studies: Researchers use ethanol-d for tracing metabolic pathways involving alcohol metabolism and for studying enzymatic reactions.
  • Pharmaceutical Research: It serves as a tool for understanding drug interactions and metabolism by providing insights into how drugs behave differently when labeled with deuterium.

Studies involving ethanol-d often focus on its interactions with various biological systems. For example:

  • Enzyme Kinetics: The presence of deuterium can alter enzyme activity and reaction rates, providing insights into enzyme mechanisms.
  • Drug Metabolism: Ethanol-d is used to study how drugs are metabolized in the presence of alcohol, helping to understand potential interactions and side effects.

Research indicates that using deuterated compounds like ethanol-d can lead to more accurate modeling of biological processes due to their unique isotopic signatures.

Ethanol-d shares similarities with various other alcohols and deuterated compounds. Here are some comparable compounds:

CompoundMolecular FormulaKey Characteristics
EthanolC2H5OHC_2H_5OHCommon alcohol used in beverages and solvents.
MethanolCH3OHCH_3OHSimpler alcohol, used as a solvent and fuel.
PropanolC3H7OHC_3H_7OHAlcohol with a longer carbon chain; used in industrial applications.
AcetaldehydeC2H4OC_2H_4OAldehyde formed from the oxidation of ethanol.
Ethanol-dC2H5ODC_2H_5ODDeuterated form of ethanol; used for isotopic studies.
Methanol-dCD3ODCD_3ODDeuterated methanol; used similarly in research applications.

Uniqueness of Ethanol-d

Ethanol-d's uniqueness lies in its isotopic composition, which allows for distinct physical and chemical behavior compared to non-deuterated alcohols. This makes it particularly valuable in advanced research settings where understanding molecular interactions and reaction mechanisms is critical. Its use as a tracer in metabolic studies further highlights its importance in both academic and pharmaceutical research contexts.

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1624-36-8
925-93-9

Wikipedia

Ethan(~2~H)ol

Dates

Modify: 2023-08-15

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